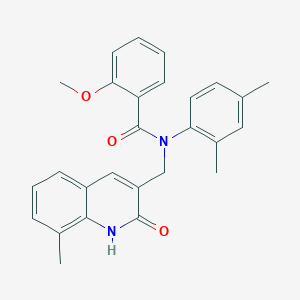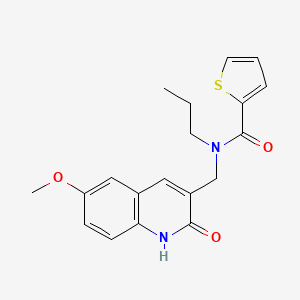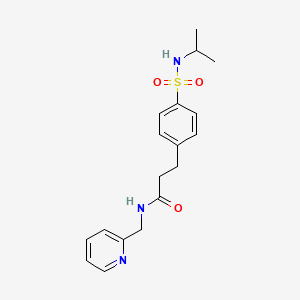
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as Compound A, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to have a unique mechanism of action that makes it an attractive candidate for further study.
作用机制
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has a unique mechanism of action that involves the inhibition of the activity of the enzyme PDE4. This enzyme is involved in the regulation of inflammatory responses and is a target for the development of anti-inflammatory drugs. By inhibiting the activity of PDE4, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A reduces the production of inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
实验室实验的优点和局限性
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has a unique mechanism of action that makes it an attractive candidate for further study. However, the limitations of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A include its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, to determine its potential therapeutic applications and dosage requirements. Additionally, further studies are needed to determine the safety and toxicity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A in vivo, as well as its potential interactions with other drugs. Overall, the study of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has the potential to lead to the development of new and effective treatments for inflammatory diseases and cancer.
合成方法
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been synthesized through various methods, including a one-pot synthesis method that involves the reaction of 4-(N-isopropylsulfamoyl)phenylboronic acid with 2-bromomethylpyridine in the presence of a palladium catalyst. This method has been found to be efficient and yields high purity of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A.
科学研究应用
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. It has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-9-6-15(7-10-17)8-11-18(22)20-13-16-5-3-4-12-19-16/h3-7,9-10,12,14,21H,8,11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNSLVMPIAGYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylsulfamoyl-phenyl)-N-pyridin-2-ylmethyl-propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

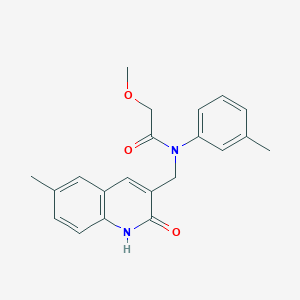

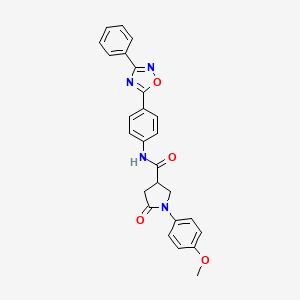
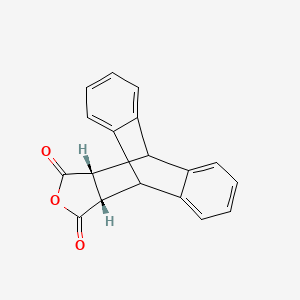
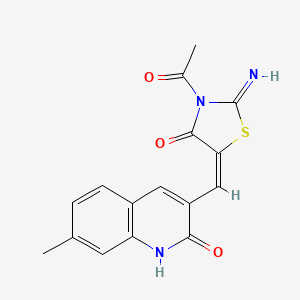
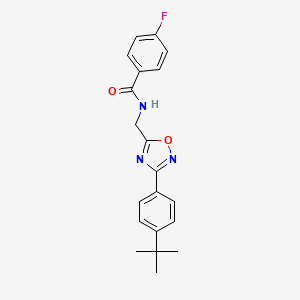
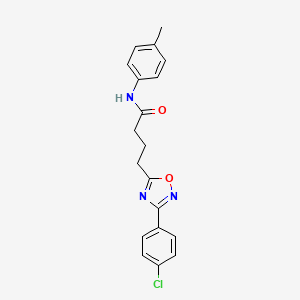



![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
